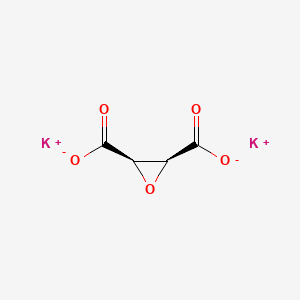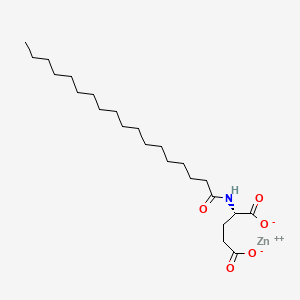
Benzyl(4-methylphenyl)diphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(4-methylphenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a 4-methylphenyl group, and two phenyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with an appropriate benzyl halide. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphorane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(4-methylphenyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane to phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl(4-methylphenyl)diphenylphosphorane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(4-methylphenyl)diphenylphosphorane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Similar in structure but lacks the benzyl and 4-methylphenyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in the counterion and overall structure.
Diphenyl(4-methylphenyl)phosphine: Similar but lacks the benzyl group.
Uniqueness: Benzyl(4-methylphenyl)diphenylphosphorane is unique due to the combination of its substituents, which confer distinct reactivity and properties compared to other phosphoranes
Propriétés
Numéro CAS |
13432-86-5 |
|---|---|
Formule moléculaire |
C26H24P+ |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
benzyl-(4-methylphenyl)-diphenylphosphanium |
InChI |
InChI=1S/C26H24P/c1-22-17-19-26(20-18-22)27(24-13-7-3-8-14-24,25-15-9-4-10-16-25)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/q+1 |
Clé InChI |
CSTGLINPPDZWSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















